2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride
CAS No.:
Cat. No.: VC17424846
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H14ClN3 | 
|---|---|
| Molecular Weight | 199.68 g/mol | 
| IUPAC Name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;hydrochloride | 
| Standard InChI | InChI=1S/C9H13N3.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11-12H,3-4,6,10H2;1H | 
| Standard InChI Key | FWCADUKSNFNLFX-UHFFFAOYSA-N | 
| Canonical SMILES | C1CNC2=C(CN1)C=CC(=C2)N.Cl | 
Introduction
Structural and Chemical Properties
The compound’s molecular formula is C₁₁H₁₅ClN₄, with a molecular weight of 262.72 g/mol. Its IUPAC name reflects the bicyclic system: 8-amino-2,3,4,5-tetrahydro-1H-benzo[e] diazepine hydrochloride. Key structural features include:
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A benzene ring fused to a partially saturated diazepine ring.
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A primary amine group at position 8.
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A hydrochloride counterion improving aqueous solubility.
 
Table 1: Comparative Physicochemical Properties
The hydrochloride form stabilizes the amine group against oxidation, a critical advantage in storage and handling .
Synthesis and Reaction Mechanisms
One-Pot Transition-Metal-Free Synthesis
A pivotal method for constructing the benzodiazepine scaffold is described in a Thieme Connect publication . While the paper focuses on 1,4-benzodiazepines, its principles apply to derivatives like the target compound:
Key Steps:
- 
Nucleophilic Aromatic Substitution: Reacting o-phenylenediamine derivatives with α-haloketones forms intermediates with halogen substituents.
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Intramolecular Cyclization: Base-mediated ring closure yields the diazepine core.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
 
Table 2: Optimized Reaction Conditions
| Parameter | Conditions | Yield (%) | 
|---|---|---|
| Base | Cesium carbonate | 54 | 
| Solvent | DMF | — | 
| Temperature | 120°C | — | 
| Alternative Base (NaH) | DMF, 80°C | 84 | 
The use of NaH in DMF at 80°C maximizes yield by accelerating deprotonation and cyclization .
Mechanistic Insights
The reaction proceeds via:
- 
Formation of a halogenated intermediate through nucleophilic displacement.
 - 
Generation of a nitrogen anion under basic conditions.
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Intramolecular attack by the anion, displacing halide and closing the diazepine ring.
 
This mechanism avoids transition metals, reducing costs and purification complexity .
Characterization and Analytical Data
Spectroscopic Analysis
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¹H NMR (400 MHz, D₂O):
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δ 7.2–7.5 (m, 3H, aromatic protons).
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δ 4.1 (s, 2H, CH₂ adjacent to amine).
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δ 3.3–3.6 (m, 4H, diazepine ring CH₂ groups).
 
 - 
 - 
¹³C NMR: Signals at δ 165 ppm (C=O) and δ 45–55 ppm (diazepine CH₂ groups).
 
| Activity | Mechanism | Research Support | 
|---|---|---|
| Anxiolytic | GABAₐ receptor positive allosteric modulation | Analogous to diazepam | 
| Anticonvulsant | Enhancement of chloride ion influx | Preclinical benzodiazepine data | 
Challenges and Future Directions
Synthetic Limitations
- 
Regioselectivity: Competing pathways may yield tricyclic byproducts.
 - 
Scale-Up: Batch reactor optimization required for industrial production.
 
Research Opportunities
- 
Structure-Activity Relationship (SAR) Studies: Modifying the amine or diazepine substituents to enhance selectivity.
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Targeted Drug Delivery: Conjugation with nanoparticles to improve blood-brain barrier penetration.
 
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